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Compound of Interest

Compound Name: VU0467319

Cat. No.: B15606161 Get Quote

VU0467319 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with detailed information for experiments involving VU0467319. Content is

presented in a question-and-answer format to address specific issues that may be

encountered.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for VU0467319?

A1: VU0467319, also known as VU319, is a positive allosteric modulator (PAM) of the M1

muscarinic acetylcholine receptor (M1 mAChR).[1][2] It does not bind to the same site as the

endogenous ligand, acetylcholine (ACh), but rather to an allosteric site. This binding potentiates

the M1 receptor's response to ACh.[1] Specifically, it increases the affinity of ACh for the M1

receptor, leading to an enhanced downstream signal, such as calcium mobilization.[1][3]

Q2: Is VU0467319 selective for the M1 receptor?

A2: Yes, VU0467319 is highly selective for the human and rat M1 receptor over M2-M5

subtypes (EC50 > 30 μM for M2-M5).[2][3]

Q3: What are the key differences in the dose-response of VU0467319 across different

species?
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A3: VU0467319 is a moderately potent M1 PAM across multiple species. The in vitro potency

(EC50) for M1 receptor potentiation is comparable between human, rat, mouse, and

cynomolgus monkey. Please refer to the data tables below for specific values. In vivo, it has

demonstrated efficacy in preclinical cognition models with minimal effective doses starting at 1

mg/kg (PO) and has shown a lack of cholinergic adverse effects in rats, dogs, and nonhuman

primates.[1][3] A Phase I single ascending dose study in healthy human volunteers showed the

drug was well-tolerated with no dose-limiting side effects observed at doses up to 600 mg.[4][5]

[6]

Troubleshooting Guide
Issue 1: Inconsistent EC50 values in my in vitro assay.

Possible Cause 1: Assay Conditions. The EC50 of a PAM is highly dependent on the

concentration of the orthosteric agonist (e.g., acetylcholine) used.

Recommendation: Ensure you are using a consistent EC20 concentration of acetylcholine

for your potentiation assays.[1][3] The response should be normalized to a maximal ACh

response.[1][3]

Possible Cause 2: Cell Line Variability. The expression level of the M1 receptor in your cell

line can affect the observed potency.

Recommendation: Use a stable, well-characterized cell line with consistent M1 receptor

expression.

Possible Cause 3: Compound Stability.

Recommendation: VU0467319 is reported to be stable in vitro.[1] However, ensure proper

storage of the compound stock solution (-80°C for up to 6 months, -20°C for up to 1

month) and minimize freeze-thaw cycles.[2]

Issue 2: Observing unexpected cholinergic side effects in my animal model.

Possible Cause 1: Off-target effects at high concentrations. While highly selective,

supratherapeutic doses could potentially engage other receptors. In a screening panel of 68

targets, VU0467319 only showed affinity for α2a and imidazoline I2 receptors at micromolar
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concentrations (Ki = 2.7 μM and 2.8 μM, respectively) but was functionally inactive at these

targets.[1]

Recommendation: Review your dosing calculations. VU0467319 has been shown to be

devoid of cholinergic side effects (SLUDGE: salivation, lacrimation, urination, defecation,

gastrointestinal distress, and emesis) in mice at doses up to 100 mg/kg IP and has been

well-tolerated in rats, dogs, and non-human primates.[1][3]

Possible Cause 2: Species Sensitivity. Mice are suggested to be the most sensitive species

to cholinergic adverse events.[3]

Recommendation: If working with a novel species, start with a lower dose range and

carefully monitor for any cholinergic signs.

Data Presentation
Table 1: In Vitro Potency (EC50) of VU0467319 on M1 Receptors in Different Species

Species M1 PAM EC50 (nM)
Maximal Response (% of
ACh Max)

Human 492 ± 2.9 71.3 ± 9.9%

Rat 398 ± 195 81.3 ± 11.3%

Mouse 728 ± 184 55.9 ± 5.6%

Cynomolgus Monkey 374 57.8%

Data compiled from multiple experiments.[1][3]

Table 2: In Vivo CNS Penetration of VU0467319 in Rodents
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Species
Brain/Plasma Partition
Coefficient (Kp)

Unbound Brain/Plasma
Partition Coefficient
(Kp,uu)

Mouse 0.77 1.3

Rat 0.64 0.91

High CNS penetration is indicated by Kp,uu values close to or greater than 1.[1][3]

Table 3: Human Phase I Single Ascending Dose (SAD) Study Details

Parameter Details

Doses Tested 60, 120, 240, 400, 600 mg (oral)

Participants
52 healthy volunteers (40 in SAD, 12 in food

effect)

Half-life (t1/2) 30 - 55 hours

Time to Peak Concentration (Tmax) 5 - 9.5 hours

Key Finding
Well-tolerated with no dose-limiting side effects.

[4][5][6][7]

Experimental Protocols
Calcium Mobilization Assay Protocol

This protocol is a standard method to determine the potentiation of M1 receptor activation.

Cell Culture: Culture cells stably expressing the M1 receptor of the desired species in

appropriate media.

Cell Plating: Plate cells in a 96-well or 384-well plate and grow to confluence.

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according

to the manufacturer's instructions.
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Compound Addition: Add increasing concentrations of VU0467319 to the wells approximately

2 minutes before adding acetylcholine.[1][3]

Agonist Addition: Add an EC20 concentration of acetylcholine to stimulate the M1 receptor.

Signal Detection: Measure the change in fluorescence intensity using a plate reader (e.g.,

FLIPR or FlexStation).

Data Analysis: Normalize the data to the maximal response induced by a saturating

concentration of acetylcholine.[1][3] Plot the concentration-response curve for VU0467319 to

determine the EC50 and maximal potentiation.

Radioligand Binding Assay Protocol

This protocol is used to determine if a compound binds to the orthosteric site of the receptor.

Membrane Preparation: Prepare cell membranes from a cell line expressing the muscarinic

receptor of interest.

Assay Buffer: Use a suitable binding buffer.

Incubation: Incubate the cell membranes with the radioligand [3H]N-methylscopolamine

([3H]NMS) and varying concentrations of the test compound (VU0467319) or a known

orthosteric antagonist (e.g., atropine).

Separation: Separate bound from free radioligand by rapid filtration through a filter plate.

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

Data Analysis: Determine the ability of the test compound to displace the radioligand.

VU0467319 does not displace [3H]NMS binding up to 30 μM, indicating its allosteric

mechanism.[1]
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Caption: M1 Receptor Signaling Pathway Modulated by VU0467319.
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Caption: General Experimental Workflow for VU0467319 Development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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